Home > Products > Screening Compounds P51501 > Xanomeline oxalate
Xanomeline oxalate - 141064-23-5

Xanomeline oxalate

Catalog Number: EVT-253278
CAS Number: 141064-23-5
Molecular Formula: C16H25N3O5S
Molecular Weight: 371.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Xanomeline oxalate is a synthetic compound derived from pyridine-3-caroxaldehyde. [] It is classified as a muscarinic acetylcholine receptor agonist, exhibiting a preference for the M1 and M4 subtypes. [] This selectivity makes it a valuable tool in scientific research, particularly in neuroscience, for investigating the roles of M1 and M4 receptors in various physiological and pathological processes. []

Overview

Xanomeline oxalate is a compound derived from xanomeline, a muscarinic acetylcholine receptor agonist that selectively targets the M1 and M4 receptor subtypes. This compound has garnered interest for its potential therapeutic applications, particularly in treating neurological disorders such as Alzheimer's disease and schizophrenia. The oxalate salt form of xanomeline enhances its stability and bioavailability, making it a focus of pharmacological research.

Source

Xanomeline was originally developed as a treatment for cognitive deficits associated with Alzheimer's disease. Its oxalate form is synthesized to improve pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion. The development of xanomeline derivatives aims to enhance efficacy while minimizing side effects associated with peripheral muscarinic receptor activation.

Classification

Xanomeline oxalate is classified as:

  • Chemical Class: Muscarinic acetylcholine receptor agonist
  • Therapeutic Class: Neurological agent
  • Chemical Structure: Contains a tetrahydropyridine moiety linked to a hexyloxy side chain, forming a complex structure that interacts with muscarinic receptors.
Synthesis Analysis

Methods

The synthesis of xanomeline oxalate involves several key steps, primarily utilizing organic reactions to construct its complex molecular framework. The process begins with the formation of the base structure of xanomeline, followed by the introduction of the oxalate moiety.

  1. Initial Synthesis of Xanomeline:
    • Xanomeline is synthesized through a series of reactions that include cyclization and functional group transformations.
    • A notable method involves the reaction of 3-pyridinecarboxaldehyde with trimethylsilyl cyanide to form cyanohydrin, followed by cyclization using disulfur dichloride.
  2. Formation of Oxalate Salt:
    • The free base form of xanomeline is reacted with oxalic acid in methanol to yield xanomeline oxalate.
    • This reaction typically requires controlled conditions to ensure proper crystallization and purity of the resulting salt .

Technical Details

The synthesis may involve various purification techniques such as recrystallization and chromatography to isolate the desired product in high purity. Analytical methods like nuclear magnetic resonance and mass spectrometry are employed to confirm the structure and purity of xanomeline oxalate.

Molecular Structure Analysis

Structure

The molecular structure of xanomeline oxalate can be described as follows:

  • Molecular Formula: C19_{19}H24_{24}N2_2O4_4
  • Molecular Weight: Approximately 344.41 g/mol
  • The structure features a tetrahydropyridine ring that is crucial for receptor binding, along with an oxalate group that enhances solubility and stability.

Data

  • CAS Number: 141064-23-5
  • 3D Structure Visualization: Molecular modeling tools can be used to visualize the three-dimensional conformation of xanomeline oxalate, aiding in understanding its interactions with muscarinic receptors.
Chemical Reactions Analysis

Reactions

Xanomeline oxalate undergoes various chemical reactions relevant to its pharmacological activity:

  • Binding Reactions: The compound binds selectively to M1 and M4 muscarinic receptors, activating downstream signaling pathways that enhance cognitive function.
  • Metabolic Reactions: Xanomeline undergoes metabolic transformations primarily via cytochrome P450 enzymes, which can affect its pharmacokinetics and efficacy .

Technical Details

The metabolic profile of xanomeline oxalate reveals potential pathways for drug-drug interactions and variations in patient response due to genetic differences in metabolic enzyme activity.

Mechanism of Action

Process

Xanomeline oxalate acts primarily as an agonist at M1 and M4 muscarinic receptors. Upon binding:

  1. Receptor Activation: The activation leads to increased intracellular calcium levels and enhanced neurotransmitter release.
  2. Neuroprotective Effects: It exhibits anti-inflammatory properties by modulating cytokine release, which is beneficial in neurodegenerative conditions .

Data

Studies indicate that xanomeline's selectivity for M1 receptors contributes significantly to its cognitive-enhancing effects while minimizing peripheral side effects commonly associated with non-selective muscarinic agonists.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in methanol and other polar solvents due to the presence of the oxalate group.

Chemical Properties

  • Stability: Xanomeline oxalate exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: The solubility can vary significantly with changes in pH, which may influence its bioavailability in physiological environments.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography are utilized for quantifying xanomeline oxalate in biological samples, ensuring accurate dosing in therapeutic applications .

Applications

Xanomeline oxalate has several scientific uses:

  • Pharmacological Research: It serves as a model compound for studying muscarinic receptor interactions and developing new treatments for cognitive disorders.
  • Therapeutic Development: Ongoing clinical trials explore its efficacy in treating Alzheimer's disease and schizophrenia, focusing on cognitive enhancement without significant peripheral side effects.
  • Neuroscience Studies: Researchers utilize this compound to investigate cholinergic signaling pathways and their role in neuroinflammation and neuroprotection .
Receptor Pharmacology and Selectivity Profiles

Muscarinic Acetylcholine Receptor Subtype Activation Dynamics

Xanomeline oxalate demonstrates distinct functional selectivity across muscarinic acetylcholine receptor (mAChR) subtypes (M1–M5), despite near-equilibrium binding affinity. Its efficacy-driven selectivity is evident in functional assays, where it acts as a potent agonist at M4 receptors (EC₅₀ = 14.1 nM), followed by M1 (EC₅₀ = 30.9 nM), while showing significantly lower potency at M2 (EC₅₀ = 1,700 nM), M5 (EC₅₀ = 1,800 nM), and M3 (EC₅₀ = 8,500 nM) receptors [1]. This subtype-specific efficacy is critical for its therapeutic potential in neurological disorders, as M1/M4 activation modulates cognitive and antipsychotic pathways without peripheral cholinergic side effects mediated by M2/M3 [6]. In vivo studies confirm that xanomeline-induced cortical activation and behavioral effects are abolished by M1-preferring antagonists like pirenzepine, underscoring its dependence on central M1/M4 signaling [6] [10].

Table 1: Functional Selectivity of Xanomeline Oxalate at mAChR Subtypes

Receptor SubtypeEC₅₀ (nM)Primary Agonist Activity
M414.1Full agonist
M130.9Full agonist
M21,700Partial agonist
M51,800Weak partial agonist/antagonist
M38,500Weak partial agonist

Biased Agonism at M1/M4 Receptors: Functional vs. Binding Affinity Discrepancies

Xanomeline exhibits ligand bias at M4 receptors, preferentially activating specific signaling pathways over others. Compared to acetylcholine (ACh), it shows:

  • Strong bias toward Gαi₂ activation (relative activity = 82% of ACh) [4]
  • Bias away from ERK1/2 phosphorylation (relative activity = 45% of ACh) and calcium mobilization (relative activity = 32% of ACh) [4] [8]This divergence arises from xanomeline’s stabilization of unique receptor conformations that favor G protein coupling over β-arrestin recruitment or calcium-dependent pathways [4]. Biased signaling is pharmacologically significant: Gαi₂ activation suppresses cAMP production and modulates dopaminergic circuits implicated in schizophrenia, while minimized ERK/calcium signaling may reduce adverse effects [4] [8]. Structural studies reveal that xanomeline’s hexyloxy tail occupies an allosteric pocket in M4, altering transmembrane helix alignment and downstream effector recruitment [4].

Table 2: Biased Signaling Profile of Xanomeline at Human M4 Receptors

Signaling PathwayRelative Efficacy (vs. ACh)Bias Characterization
Gαi₂ activation82%Preferential activation
cAMP inhibition78%Preferential activation
β-arrestin recruitment68%Neutral
ERK1/2 phosphorylation45%Bias away
Calcium mobilization32%Bias away

Wash-Resistant Binding Kinetics and Prolonged Receptor Modulation

A hallmark of xanomeline is its wash-resistant binding, enabling prolonged receptor modulation after removal of unbound ligand. This property is subtype-specific:

  • At M1 and M4 receptors: Induces sustained full agonist activity post-wash due to covalent interactions with extracellular cysteine residues [1]
  • At M2 receptors: Causes delayed partial agonist activity (50% efficacy vs. ACh) after washout [1]Mechanistically, xanomeline forms a reversible disulfide bond with Cys3.36 in the M1 receptor’s orthosteric site, stabilizing an active conformation for >6 hours post-wash [1] [6]. This kinetic trait underpins its long-duration effects in vivo, such as suppressed TNFα levels for >20h in endotoxemia models and sustained cortical activation in fMRI studies [6]. The persistence is functionally selective, as M3 receptors exhibit no wash-resistant activity [1].

Comparative Efficacy Across Muscarinic Subtypes (M1–M5)

Xanomeline’s binding affinity (Kᵢ) is nearly uniform across mAChRs (7.8–11 nM), but its functional efficacy varies dramatically by subtype [1] [3]:

  • M1/M4 selectivity: 10- to 60-fold higher functional potency at M1/M4 vs. M2/M3/M5 (Table 1) [1]
  • M5 antagonism: Acts as a functional antagonist at M5 receptors (IC₅₀ = 2.3 µM) despite nanomolar binding affinity, suppressing dopamine release in striatal models [3] [8]
  • Cellular context-dependence: Efficacy at M4 is amplified in neurons vs. recombinant systems due to receptor oligomerization and endogenous regulators [4]

Table 3: Comparative Binding vs. Functional Activity of Xanomeline

ReceptorBinding Kᵢ (nM)Functional EC₅₀/IC₅₀ (nM)Efficacy Relative to ACh
M17.9–8230.9 (EC₅₀)Full agonist (100%)
M28.1–7241,700 (EC₅₀)Partial agonist (50%)
M37.8–408,500 (EC₅₀)Partial agonist (25%)
M411–7214.1 (EC₅₀)Full agonist (100%)
M59.3–801,800 (IC₅₀)*Antagonist

*M5 data reflects inhibition of dopamine release [3] [8].

Properties

CAS Number

141064-23-5

Product Name

Xanomeline oxalate

IUPAC Name

3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;oxalic acid

Molecular Formula

C16H25N3O5S

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C14H23N3OS.C2H2O4/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;3-1(4)2(5)6/h8H,3-7,9-11H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

ZJOUESNWCLASJP-UHFFFAOYSA-N

SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(=O)(C(=O)O)O

Synonyms

3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;oxalic acid

Canonical SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.